
Magnesium potassium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium potassium chloride is a chemical compound with the formula Cl3KMg. It is composed of magnesium, potassium, and chloride ions. This compound is known for its various applications in different fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium potassium chloride can be synthesized through the reaction of magnesium chloride and potassium chloride. The reaction typically involves dissolving magnesium chloride and potassium chloride in water, followed by crystallization to obtain the desired compound.
Industrial Production Methods: In industrial settings, this compound is produced by mixing magnesium chloride and potassium chloride in specific ratios. The mixture is then subjected to high temperatures to facilitate the reaction and formation of the compound. The resulting product is purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium potassium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and potassium chloride.
Reduction: It can be reduced to form magnesium metal and potassium chloride.
Substitution: The compound can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents are used under high-temperature conditions.
Reduction: Reducing agents such as hydrogen gas or carbon are used at elevated temperatures.
Substitution: Various anions such as sulfate or nitrate can be used in aqueous solutions.
Major Products Formed:
Oxidation: Magnesium oxide and potassium chloride.
Reduction: Magnesium metal and potassium chloride.
Substitution: Compounds like magnesium sulfate or magnesium nitrate, along with potassium chloride.
Wissenschaftliche Forschungsanwendungen
Magnesium potassium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand the role of magnesium and potassium ions in cellular processes.
Medicine: this compound is used in medical research to study its effects on muscle contraction, nerve signaling, and electrolyte balance.
Industry: The compound is used in the production of fertilizers, de-icing agents, and in the manufacturing of certain pharmaceuticals.
Wirkmechanismus
Magnesium potassium chloride exerts its effects through the interaction of magnesium and potassium ions with various molecular targets and pathways. Magnesium ions play a crucial role in activating numerous enzymes and biochemical reactions, while potassium ions are essential for maintaining cellular membrane potential and fluid balance. The compound’s mechanism of action involves the regulation of ion channels, enzyme activity, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Magnesium potassium chloride can be compared with other similar compounds such as:
Magnesium chloride: Similar in terms of magnesium content but lacks potassium ions.
Potassium chloride: Contains potassium ions but lacks magnesium ions.
Magnesium sulfate: Contains magnesium ions and sulfate ions, used for different applications such as in medicine for treating magnesium deficiency.
Magnesium nitrate: Contains magnesium ions and nitrate ions, used in fertilizers and other industrial applications.
Uniqueness: this compound is unique due to its combination of both magnesium and potassium ions, making it valuable for applications that require the presence of both ions. This dual-ion composition provides distinct advantages in various scientific and industrial processes.
Eigenschaften
IUPAC Name |
magnesium;potassium;trichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.K.Mg/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGLUUWTFPBKG-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2].[Cl-].[Cl-].[Cl-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3KMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


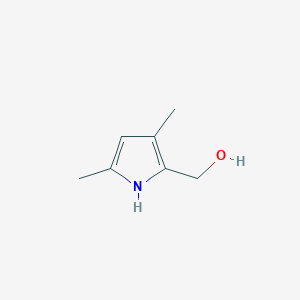

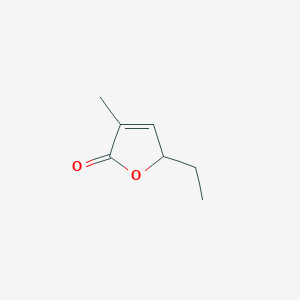


![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)


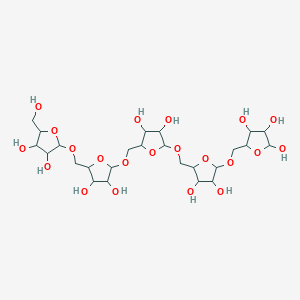
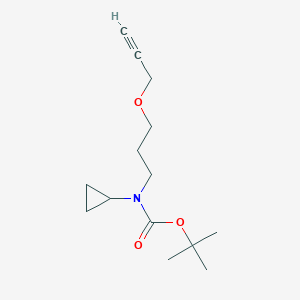
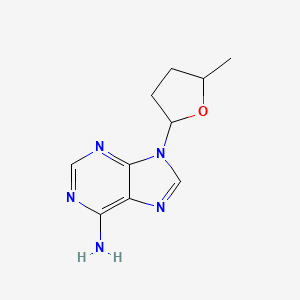
![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
